molecular formula C16H12N4O3S3 B280790 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide

Cat. No.: B280790
M. Wt: 404.5 g/mol
InChI Key: NNQKMQAEDVSGIJ-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H12N4O3S3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N4O3S3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C16H12N4O3S3/c21-15-11-5-2-1-4-10(11)12(8-13(15)25-16-17-9-18-19-16)20-26(22,23)14-6-3-7-24-14/h1-9,20-21H,(H,17,18,19)

InChI Key

NNQKMQAEDVSGIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.2.48 N-(3-(1H-1,2,4-triazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (14e) was prepared according to the procedure for 14d except using (E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (13e), which afforded the title compound 20 mg (100%) as a white solid, m.p.: 180° C. (dec.).
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(3-(1H-1,2,4-triazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (14e) was prepared according to the procedure for 14d except using (E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (13e), which afforded the title compound 20 mg (100%) as a white solid, m.p.: 180° C. (dec.).
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

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